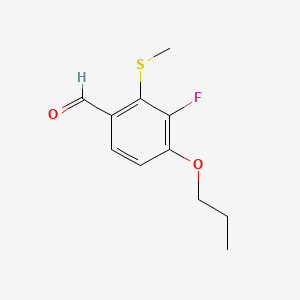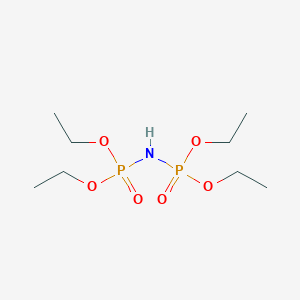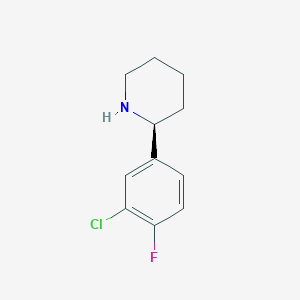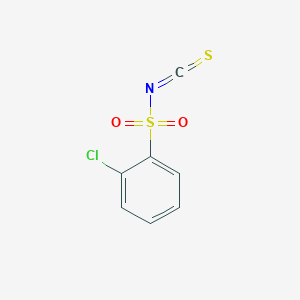![molecular formula C11H19Cl2O3P B14755293 1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane CAS No. 631-51-6](/img/structure/B14755293.png)
1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane is a complex organic compound with a unique structure that includes a dichloroethenoxy group, a prop-2-enyl group, and a phosphoryl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane typically involves multiple steps, starting with the preparation of the dichloroethenoxy group and the prop-2-enyl group. These groups are then reacted with a phosphorylating agent to form the phosphoryl intermediate. Finally, the intermediate is reacted with hexane under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxypropane
- 1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxybutane
Uniqueness
1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane is unique due to its specific combination of functional groups and its hexane backbone. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
631-51-6 |
|---|---|
Molecular Formula |
C11H19Cl2O3P |
Molecular Weight |
301.14 g/mol |
IUPAC Name |
1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane |
InChI |
InChI=1S/C11H19Cl2O3P/c1-3-5-6-7-8-15-17(14,9-4-2)16-10-11(12)13/h4,10H,2-3,5-9H2,1H3 |
InChI Key |
ZFAUCMGGYODIDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(CC=C)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)



![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate](/img/structure/B14755225.png)




![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)

![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)

![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)
